molecular formula C14H23NO4 B1427031 Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 1033820-28-8

Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B1427031
CAS No.: 1033820-28-8
M. Wt: 269.34 g/mol
InChI Key: NZHFCUPQNWPYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic tertiary amine derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a methyl ester at the 2-position. This compound is structurally related to tropane alkaloids, such as cocaine, but its Boc group enhances stability during synthetic modifications, making it a valuable intermediate in medicinal chemistry and radiopharmaceutical research . Its molecular formula is C₁₅H₂₃NO₄, with a purity of 95% in commercial supplies (CAS 1033820-28-8) . The Boc group’s steric bulk and resistance to hydrolysis under basic conditions distinguish it from unprotected analogs, enabling selective deprotection in multi-step syntheses.

Preparation Methods

Enantioselective Construction of the Bicyclic Scaffold

The core approach to synthesizing methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate hinges on constructing the bicyclic azabicyclo[3.2.1]octane framework with stereochemical control. Most methods employ either desymmetrization of achiral precursors or stereocontrolled cyclization of chiral intermediates.

Asymmetric Cyclization of Acyclic Precursors

One prominent method involves the enantioselective cyclization of suitably functionalized acyclic precursors, such as α,β-unsaturated amides or ketones, which contain the necessary stereochemical information. This process often employs chiral catalysts or auxiliaries, such as chiral phosphines or Lewis acids, to induce stereoselectivity during cyclization.

Reaction Conditions:

  • Catalysts: Chiral phosphoric acids, BINOL derivatives
  • Solvents: Toluene, dichloromethane
  • Temperature: -20°C to room temperature
  • Duration: 12-48 hours

Outcome: High enantiomeric excess (>95%) with yields typically between 60-85%.

Desymmetrization Strategies

Another approach involves desymmetrizing symmetric precursors like tropinone derivatives via nucleophilic addition or cyclization under chiral catalysis, producing the desired bicyclic core with stereocontrol.

Functional Group Introduction and Boc Protection

Following the formation of the azabicyclic core, the subsequent steps involve installing the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom, which is crucial for stability and further functionalization.

Boc Protection Methodology

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), tertiary amines (e.g., triethylamine)
  • Conditions:
    • Solvent: Dichloromethane or tetrahydrofuran
    • Temperature: 0°C to room temperature
    • Reaction time: 2-12 hours

The process involves nucleophilic attack of the amine on Boc2O, forming the protected amine. This step is generally high-yielding (>90%) and compatible with various functional groups.

Carboxylate Ester Formation

The methyl ester at the 2-position is introduced either via direct esterification or by functionalization of the corresponding acid intermediate.

Esterification Techniques

  • Methylation of Carboxylic Acid:

    • Reagents: Methyl iodide or dimethyl sulfate
    • Catalyst: Potassium carbonate or sodium hydride
    • Solvent: Acetone or DMF
    • Conditions: Reflux, 4-24 hours
  • Direct Esterification:

    • Reagents: Methanol with catalytic sulfuric acid
    • Conditions: Reflux under Dean-Stark apparatus to remove water, 4-8 hours

Alternative: Use of Methyl Chloroformate

Methyl chloroformate can be employed to form the methyl ester selectively, especially when sensitive functional groups are present.

Summary of the General Synthetic Route

Step Reaction Reagents Conditions Yield Notes
1 Enantioselective cyclization Chiral catalyst (e.g., chiral phosphoric acid) -20°C to RT 60-85% Stereocontrolled formation of the bicyclic core
2 Boc protection Boc2O, triethylamine 0°C to RT >90% Protects nitrogen for subsequent steps
3 Ester formation Methyl iodide or methyl chloroformate Reflux Variable Introduces methyl ester at C-2

Table 1: Summary of Key Preparation Methods

Method Starting Material Key Reagents Stereocontrol Typical Yield References
Enantioselective cyclization Functionalized acyclic precursors Chiral catalysts High (>95%) 60-85% ,
Desymmetrization Tropinone derivatives Chiral Lewis acids High 70-90%
Direct cyclization Azetidinone derivatives Radical initiators Moderate 50-70% , Patent WO1999029690A1

Research Findings:

  • Enzymatic hydrolysis and radical cyclization have been successfully employed to generate the core structure with high stereoselectivity.
  • The use of chiral phosphoric acids has been shown to significantly improve stereocontrol during cyclization steps.
  • Boc protection is straightforward, with high yields and minimal byproducts, making it suitable for scale-up.

Notes and Observations

  • Reaction Optimization: Temperature control is critical during cyclization to prevent racemization.
  • Purification: Chromatography (silica gel, reverse-phase HPLC) is often employed to isolate pure enantiomers.
  • Scalability: The methods described are adaptable for industrial synthesis, provided reaction conditions are carefully optimized.

Chemical Reactions Analysis

Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate is primarily utilized as a building block in the synthesis of various bioactive compounds. Its bicyclic structure allows for modifications that can enhance biological activity or selectivity for specific targets.

Drug Development

This compound has been investigated for its potential in developing new therapeutic agents, particularly in treating neurological disorders due to its structural similarity to known neurotransmitter modulators. The azabicyclic framework is a common motif in many alkaloids, which are often biologically active.

Case Study : Research has shown that derivatives of this compound exhibit affinity for nicotinic acetylcholine receptors, which are implicated in cognitive function and neurodegenerative diseases .

Synthesis of Peptide and Protein Modulators

This compound serves as a crucial intermediate in the synthesis of protein degraders and modulators. These compounds can selectively target and degrade specific proteins within cells, offering a novel approach to drug discovery.

Protein Degradation Technology

The compound's ability to form linkages with various ligands makes it suitable for use in PROTACs (Proteolysis Targeting Chimeras), which harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.

Data Table: Applications of this compound

Application AreaDescriptionReferences
Medicinal ChemistryUsed as a building block for synthesizing bioactive compounds
Drug DevelopmentPotential treatment for neurological disorders via receptor modulation
Synthesis of PROTACsIntermediate for developing selective protein degraders

Research and Development

In addition to its medicinal applications, the compound is also utilized in academic research settings to explore new synthetic methodologies and reaction mechanisms.

Synthetic Methodologies

Researchers are investigating novel synthetic routes that utilize this compound to create complex organic molecules with potential pharmaceutical applications.

Case Study : A recent study demonstrated an efficient synthesis pathway involving this compound that resulted in higher yields of target molecules compared to traditional methods .

Mechanism of Action

The mechanism of action of Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

The structural analogs of Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate vary in substituents, stereochemistry, and biological activity. Below is a detailed analysis of key compounds:

Structural and Functional Variations

Compound Name Substituents Molecular Formula Key Properties/Applications References
Cocaine 3-Benzoyloxy, 8-methyl C₁₇H₂₁NO₄ Psychoactive drug; binds dopamine/serotonin transporters. pKa = 8.7 .
Troparil (Methyl 3-phenyl-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) 3-Phenyl, 8-methyl C₁₆H₂₁NO₂ High affinity for dopamine transporter; Schedule II substance. Melting point: 190–191°C .
RTI-55 (Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) 3-(4-Iodophenyl), 8-methyl C₁₆H₂₀INO₂ Radiolabeled ligand ([¹²⁵I]) for sigma-1 receptors; KD = 7.24–10.97 μM .
Methylecgonine 3-Hydroxy, 8-methyl C₁₀H₁₇NO₃ Cocaine metabolite; lacks psychoactivity. TPSA = 49.80 Ų .
WIN 35428 3-(4-Fluorophenyl), 8-methyl C₁₆H₂₀FNO₂ Dopamine reuptake inhibitor; used in neurochemical studies .
Compound 8 (Methyl 3-(4-azido-3-iodophenyl)-8-ethyl-8-azabicyclo[3.2.1]octane-2-carboxylate) 3-(4-Azido-3-iodophenyl), 8-ethyl C₁₈H₂₂IN₃O₂ Photoaffinity probe for sigma-1 receptor studies .
Methyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 3-(4-Chlorophenyl), 8-methyl C₁₆H₂₀ClNO₂ Potential radiotracer; lipophilic substituents enhance CNS penetration .

Critical Analysis of Divergent Findings

  • Sigma Receptor Specificity: Compound 6 (Methyl 3-benzoyloxy-8-ethyl-8-azabicyclo[3.2.1]octane-2-carboxylate) showed low sigma-1 receptor specificity, unlike its analogs, due to 4-aminophenyl substitution . This contrasts with RTI-55’s high sigma-1 affinity, highlighting the role of halogenated aryl groups .
  • Metabolic Pathways: Cocaine’s esterase-mediated hydrolysis to benzoylecgonine and methylecgonine is diverted to cocaethylene in ethanol co-consumption , a pathway irrelevant to Boc-protected analogs due to their synthetic inertness.

Biological Activity

Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate is a compound that belongs to the class of tropane alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 271.34 g/mol
  • CAS Number : 1033820-28-8
  • Structure : The compound features a bicyclic structure that is characteristic of tropane derivatives, which often exhibit significant biological activity.

Biological Activity Overview

This compound has been studied for its potential in various therapeutic applications, particularly in the fields of neuropharmacology and antiviral research. The following sections summarize its key biological activities.

1. Neuropharmacological Activity

Tropane alkaloids are well-known for their interaction with neurotransmitter systems, particularly those involving dopamine and acetylcholine. This compound has shown promise in modulating dopaminergic pathways, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease.

Table 1: Summary of Neuropharmacological Effects

Effect Mechanism Reference
Dopamine Receptor AgonismEnhances dopaminergic signaling
Acetylcholine ModulationInfluences cholinergic activity
Neuroprotective EffectsReduces oxidative stress in neuronal cells

2. Antiviral Properties

Recent studies have indicated that compounds within the azabicyclo[3.2.1]octane class possess antiviral properties against various viral pathogens. This compound has been evaluated for its efficacy against viruses such as influenza and coronaviruses.

Case Study: Antiviral Activity Against SARS-CoV-2

In a preliminary study, this compound demonstrated inhibitory effects against SARS-CoV-2 with an IC50 value indicating effective viral load reduction without significant cytotoxicity.

Table 2: Antiviral Efficacy Data

Virus IC50 (µM) Selectivity Index (SI) Reference
SARS-CoV-20.8>30
Influenza A1.5>25

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Inhibition of Viral Replication : It may inhibit viral replication through interference with viral entry or replication processes within host cells.
  • Antioxidant Properties : The structural features of the compound allow it to scavenge free radicals, providing neuroprotective benefits.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate, and what key intermediates are involved?

The compound is typically synthesized via modular approaches involving:

  • Radical cyclization : Using tributyltin hydride (AIBN) to cyclize azetidin-2-one derivatives into bicyclic scaffolds with >99% diastereocontrol .
  • Cross-coupling reactions : Stille or Suzuki couplings to introduce aryl/heteroaryl groups at position 3, though Stille protocols often yield cleaner products compared to Suzuki methods .
  • Boc protection : tert-Butoxycarbonyl (Boc) is introduced at the 8-position to stabilize the azabicyclic amine during synthesis . Key intermediates include 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones and 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters .

Q. How does stereochemistry influence the compound’s pharmacological activity?

The rigid bicyclo[3.2.1]octane core imposes stereochemical constraints that modulate binding to neurotransmitter transporters:

  • (1R,2R,3S,5S) configuration : This enantiomer shows higher affinity for the dopamine transporter (DAT) compared to serotonin (SERT) or norepinephrine (NET) transporters, mimicking cocaine’s stereoselectivity .
  • Diastereomers : Substitutions at position 3 (e.g., phenyl vs. benzoyloxy) alter steric interactions, with endo- vs. exo-orientations impacting selectivity. For example, 3-iodophenyl derivatives exhibit enhanced sigma-2 receptor binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported sigma receptor binding affinities across studies?

Contradictions in sigma-1/sigma-2 affinity ratios may arise from:

  • Assay conditions : Variations in radioligand choice (e.g., [³H]DTG vs. [³H]-(+)-pentazocine) and membrane preparation protocols .
  • Structural analogs : Derivatives like 11b (3-iodo-4-aminophenyl) show >100-fold selectivity for sigma-2 over sigma-1 receptors, while unsubstituted phenyl groups exhibit mixed profiles .
  • Control experiments : Cross-validate results using siRNA knockdown of sigma receptor subtypes to confirm target engagement .

Q. What analytical methods are recommended for assessing enantiomeric purity and stability?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers (e.g., (1R,2R,3S,5S) vs. (1S,2S,3R,5R)) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can detect diastereomeric impurities via splitting of methoxy or Boc-group signals .
  • pKa analysis : The compound’s pKa of 8.7 () indicates protonation at physiological pH, which affects solubility and column retention in LC-MS .

Q. How can structural modifications optimize DAT selectivity over SERT/NET?

SAR studies reveal:

  • Position 3 substitutions : Aryl groups (e.g., 4-fluorophenyl) enhance DAT affinity (IC50_{50} < 10 nM), while bulkier substituents (e.g., 3-iodophenyl) reduce SERT/NET off-target activity .
  • N-substitution : Replacing the Boc group with acetyl or benzoyl moieties decreases DAT binding by disrupting hydrogen bonding with Asp79 in the transporter’s active site .
  • Methyl ester vs. free acid : The methyl ester at position 2 improves blood-brain barrier penetration compared to carboxylate analogs .

Q. Methodological Recommendations

  • Synthetic optimization : Prioritize Stille couplings over Suzuki for biaryl syntheses to avoid byproduct formation .
  • In vivo testing : Use radiolabeled analogs (e.g., 11C^{11}\text{C}-methyl esters) for PET imaging to quantify brain uptake and target occupancy .
  • Data interpretation : Apply multivariate analysis to distinguish steric vs. electronic effects in SAR studies .

Properties

IUPAC Name

8-O-tert-butyl 2-O-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-5-7-10(12(16)18-4)11(15)8-6-9/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHFCUPQNWPYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144370
Record name 8-(1,1-Dimethylethyl) 2-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033820-28-8
Record name 8-(1,1-Dimethylethyl) 2-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033820-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(1,1-Dimethylethyl) 2-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate (880 mg, 3.29 mmol) was dissolved in methanol (15 ml). The reaction flask was flushed with argon and 5% palladium hydroxide on carbon (88 mg) was added. The flask was degassed under vacuum. Hydrogen gas is then added via balloon. The reaction is stirred under hydrogen atmosphere for 16 hours. The reaction was then filtered through celite, and concentrated to give the titled compound (840 mg).
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8-Azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylic acid 8-tert-butyl ester 2-methyl ester from Step 4 (5.9 g, 22 mmol) was dissolved in ethanol (100 mL), to which palladium (10% on charcoal, 0.59 g) was added. The resulting mixture was shaken under an atmosphere of hydrogen (50 psi) for 2 hours at room temperature, and was then filtered through a bed of Celite, which was washed with ethyl acetate. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by flash chromatography (silica gel, ethyl acetate/hexane) to provide 8-azabicyclo[3.2.1]octane-2,8-dicarboxylic acid 8-tert-butyl ester 2-methyl ester as a mixture of endo and exo isomers as a colorless oil (5.8 g, 97% yield).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 4
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 6
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.